molecular formula C9H8S B072938 2-Methylbenzo[b]thiophene CAS No. 1195-14-8

2-Methylbenzo[b]thiophene

Cat. No. B072938
CAS RN: 1195-14-8
M. Wt: 148.23 g/mol
InChI Key: BLZKSRBAQDZAIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylbenzo[b]thiophene and its derivatives can be achieved through different methods. A novel and direct synthesis of various 2-aminobenzo[b]thiophenes has been developed using palladium-catalyzed carbon-sulfur bond formation with Na2S2O3 as the sulfur source, showcasing a convenient approach to synthesize these compounds efficiently (Hou, He, & Yang, 2014). Additionally, an expedient synthesis for 2-methyl-5-nitrobenzo[b]thiophene provided a method with 87% overall yield, highlighting the compound's potential as a building block for various organic assemblies (Migulin, 2016).

Molecular Structure Analysis

The molecular structure of 2-Methylbenzo[b]thiophene involves a benzene ring fused with a thiophene ring, where the sulfur atom imparts distinct electronic and steric characteristics to the molecule. These attributes significantly influence the compound's reactivity and stability, making it a valuable scaffold in organic synthesis.

Chemical Reactions and Properties

2-Methylbenzo[b]thiophene participates in various chemical reactions, leveraging its sulfur-containing ring. For example, efficient protocols for synthesizing 2-acylbenzo[b]thiophenes have been described, utilizing Cu-catalyzed α-C-H functionalization of 2-iodochalcones with xanthate as the sulfur source, highlighting the versatility of this compound in organic synthesis (Sangeetha & Sekar, 2017).

Scientific Research Applications

  • Charge-Transporting Materials : 5-Diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, shows promise in electronics due to its special electron structure and selective bromination reactions (Wu et al., 2013).

  • Photochromic Properties : Derivatives like 1,2-Bis(benzo[b]thiophen-3-yl)ethene show thermally irreversible and fatigue-resistant photochromic characteristics, useful in developing materials that change color in light (Uchida et al., 1990).

  • Molecular Configuration Studies : The molecular configurations of certain derivatives like 2-arylmethylene-2,3-dihydro-5-methylbenzo[b]thiophen-3-ones have been explored, contributing to the understanding of their chemical properties (Réamonn & O'sullivan, 1977).

  • Abnormal Substitution Reactions : Research on 3-chloromethylbenzo[b]thiophene highlighted unusual substitution reactions, expanding knowledge in organic synthesis (Campaigne & Neiss, 1965).

  • Pharmaceutical Applications : Derivatives like ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been studied for potential pharmaceutical uses, with various bromination and amination reactions explored (Chapman et al., 1971).

  • Synthesis Methods for Estrogen Receptor Modulators : Benzo[b]thiophene derivatives are significant for their role in synthesizing selective estrogen receptor modulators. New methods for synthesizing these compounds have been proposed (David et al., 2005).

  • Environmental Degradation Studies : The photochemical degradation of 2-methylbenzo[b]thiophene has been studied to understand the fate of crude oil components in ocean spills (Andersson & Bobinger, 1996).

  • Anodic Cyanation : Electrooxidation studies of 2-methylbenzo[b]thiophene provided insights into heterocyclic ring-substitution products, which is important for organic synthesis and chemical engineering (Yoshida & Miyoshi, 1992).

Safety And Hazards

2-Methylbenzo[b]thiophene is harmful if swallowed . It should be kept in a dark place, sealed in dry, at room temperature . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols .

properties

IUPAC Name

2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8S/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZKSRBAQDZAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152470
Record name 2-Methylbenzo(b)thiophene
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methylbenzo[b]thiophene

CAS RN

1195-14-8
Record name 2-Methylbenzothiophene
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Record name 2-Methylbenzo(b)thiophene
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Record name 2-Methylbenzo[b]thiophene
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Record name 2-Methylbenzo(b)thiophene
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Record name 2-Methylbenzo(b)thiophene
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Synthesis routes and methods

Procedure details

t-BuLi (1.7M, 26 mmoles, 15 ml) was added to a stirred solution of benzo[b]thiophene (17 mmoles, 2.3 g) and THF (30 ml) at -50° C. The resulting bright yellow reaction mixture was warmed to -30° C., and iodomethane (26 mmoles, 1.6 ml) was added. After 10 min. at -30° C., the solution was warmed to ambient temperature and stirred an additional 30 min., then diluted with ether (100 ml) and washed with brine (2×100 ml). The organic phase was dried (MgSO4), filtered and concentrated to collect 2.48 g (98%) of 2-methylbenzo[b]thiophene as a light yellow solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
M Watanabe, M Date, K Kawanishi… - Journal of …, 1991 - Wiley Online Library
Lithiation of S‐(2‐methylphenyl) N,N,N',N'‐tetramethylphosphorodiamidothioate with sec‐BuLi at ‐105 gave the corresponding benzylic anion which was acylated with various aromatic …
Number of citations: 12 onlinelibrary.wiley.com
VN Yarovenko, LV Khristoforova, LI Belen'kii… - Russian Chemical …, 2011 - Springer
The electronic structures of 3-acetyl-2-methylbenzothiophene, the cations resulting from its C-protonation at positions 4–7 and O-protonation, and the dications formed upon protonation …
Number of citations: 2 link.springer.com
HJ Coleman, CJ Thompson, RL Hopkins… - Journal of Chemical …, 1961 - ACS Publications
THE SEPARATION and identification of sulfur com-pounds occurring in crude oils is part of the work of the Federal Bureau of Mines in cooperation with the American Petroleum Institute (…
Number of citations: 17 pubs.acs.org
TV Shchedrinskaya, VP Litvinov… - Chemistry of …, 1973 - Springer
The influence of the temperature, of the natures of the initiator and of the initial compound, and of the concentrations of the reactants on the process and nature of the transformations of 2…
Number of citations: 1 link.springer.com
K Uchida, Y Nakayama, M Irie - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which possess thermally irreversible and fatigue resistant photochromic properties, were synthesized, cis-1,2-Dicyano-1,2-bis(2-…
Number of citations: 306 www.journal.csj.jp
MS Palmer, S Rowe, S Harris - Organometallics, 1998 - ACS Publications
Ab initio molecular orbital calculations have been carried out on benzo[b]thiophene (BT), 2-methylbenzo[b]thiophene (2-MeBT), 3-methylbenzo[b]thiophene (3-MeBT), and a number of …
Number of citations: 15 pubs.acs.org
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
DC Neckers, JH Dopper… - The Journal of Organic …, 1970 - ACS Publications
The naphthalene-related coal tar derivative, benzo-[bjthiophene, has received little attention from photo-chemists. 2 Interest in the preparationof unusual fused benzo [b jthiophenes led …
Number of citations: 26 pubs.acs.org
C Mukherjee, A De - Journal of the Indian Institute of …, 2001 - journal.library.iisc.ernet.in
Hydroxybenzo [b] thiophene is an important benzo [b] thiophene derivative because of its role as an intermediate in the synthesis of condensed sulfur heterocycles. The hydroxyl group …
Number of citations: 3 journal.library.iisc.ernet.in
HW Shin, YR Kim, E Kim - Macromolecular Research, 2005 - Springer
Photochromic diarylethene polymers (DPs) in which 1,2-bis(2-methylbenzo[b]thiophene-3-yl)hexafluorocyclopentene (BTF6) were covalently grafted onto the polymer main chain as …
Number of citations: 11 link.springer.com

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